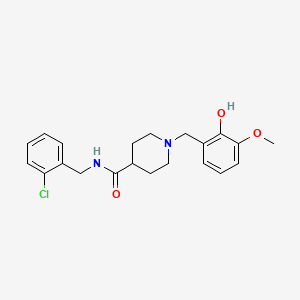![molecular formula C19H23FN2O4S2 B6045023 1-[(4-fluorophenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B6045023.png)
1-[(4-fluorophenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-fluorophenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of two sulfonyl groups attached to a piperazine ring, with one sulfonyl group linked to a 4-fluorophenyl moiety and the other to a 4-propylphenyl moiety
Méthodes De Préparation
The synthesis of 1-[(4-fluorophenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]piperazine typically involves the reaction of 4-fluorobenzenesulfonyl chloride and 4-propylbenzenesulfonyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 12-24 hours
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-[(4-fluorophenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles such as amines or thiols replace the sulfonyl groups, forming new derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[(4-fluorophenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, the compound may interact with neurotransmitter receptors or enzymes involved in cancer cell proliferation, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
1-[(4-fluorophenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]piperazine can be compared with other sulfonyl piperazines, such as:
- 1-[(4-chlorophenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine
- 1-[(4-bromophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine
- 1-[(4-iodophenyl)sulfonyl]-4-[(4-isopropylphenyl)sulfonyl]piperazine
These compounds share similar structural features but differ in the substituents on the phenyl rings. The uniqueness of this compound lies in its specific combination of fluorine and propyl groups, which may confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-(4-propylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O4S2/c1-2-3-16-4-8-18(9-5-16)27(23,24)21-12-14-22(15-13-21)28(25,26)19-10-6-17(20)7-11-19/h4-11H,2-3,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEVEBBMARWUNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2,3-Dimethylimidazol-4-yl)methyl]-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane](/img/structure/B6044948.png)
![N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]-1-phenylcyclopropane-1-carboxamide](/img/structure/B6044949.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B6044959.png)
![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-4-ethylbenzenesulfonohydrazide](/img/structure/B6044968.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-3-thiophenecarboxamide](/img/structure/B6044983.png)

![N-(2-chlorophenyl)-3-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B6044998.png)
![4-methyl-1-{2-[4-(3-methylphenoxy)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6045006.png)
![2-(dimethylamino)-7-(tetrahydro-2H-pyran-2-ylcarbonyl)-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B6045010.png)
![N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylpyrimidine-4-carboxamide](/img/structure/B6045014.png)
![3-[4-[2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]ethyl]piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B6045021.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B6045025.png)
![methyl N-[3-(3-chlorophenyl)-3-phenylpropanoyl]glycinate](/img/structure/B6045031.png)
![methyl 2-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6045036.png)
